2-Methoxypyrazine
Overview
Description
2-Methoxypyrazine is a naturally occurring aromatic compound that is known for its potent bell-pepper odorant properties. It has been identified as a significant component in the olfactory discrimination process in cows, binding to receptors in the olfactory mucosa that are competitively inhibited by other bell-pepper odorants but not by other pyrazines with different odors . This compound is also involved in insect chemical communication, serving as both pheromones and allelochemicals, and has been found in headspace samples from palm inflorescences, attracting florivorous scarabs associated with Neotropical palms .
Synthesis Analysis
The synthesis of methoxypyrazines can occur through nonenzymic reactions, as demonstrated by the formation of these compounds in low yield when 2(1H)-pyrazinones are heated with naturally occurring methylating agents such as fruit pectin and betaine . An original synthetic route to asymmetrically substituted methoxypyrazine derivatives, which are components of wine flavors, has been described, involving condensation of aminoalcohols with protected amino acids, followed by cycloimine formation and aromatization .
Molecular Structure Analysis
The molecular structure of 2-methoxypyrazines is such that they can be selectively recognized by specific olfactory receptors, as seen in the case of 2-isobutyl-3-methoxypyrazine . The structural/functional relationship of two Vitis vinifera O-methyltransferases, which catalyze the putative final step of the biosynthesis of 3-alkyl-2-methoxypyrazine, has been elucidated, revealing differences in their activities that can be attributed to variations in their active sites .
Chemical Reactions Analysis
Methoxypyrazines can be formed through reactions of 2(1H)-pyrazinones with methylating agents . The biosynthesis of these compounds involves O-methyltransferases that methylate 3-alkyl-2-hydroxypyrazines, which is the putative final step in the production of 3-alkyl-2-methoxypyrazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methoxypyrazines have been studied extensively due to their importance in food and wine flavor. A solid-phase microextraction (SPME) method has been developed for the quantitative analysis of 3-alkyl-2-methoxypyrazines in wine, with the method being sensitive enough to detect these compounds at very low concentrations . The occurrence of these compounds has also been surveyed in raw vegetables, with at least one methoxypyrazine detected in most of the vegetable tissues examined . Quantitative surveys in South African Sauvignon blanc wines have confirmed the presence of 3-ethyl-2-methoxypyrazine, demonstrating the involvement of these compounds in the typical aroma of the cultivar .
Scientific Research Applications
Methoxypyrazines in Grapes, Musts, and Wines
Research by (Sidhu et al., 2015) highlights the impact of methoxypyrazines (MPs) on the aroma and flavor of certain vegetables and grapes. This study emphasizes the role of MPs, including 2-methoxypyrazine, in contributing sensory characteristics to wines, especially those from grape varietals like Cabernet Sauvignon and Sauvignon Blanc. The paper discusses various methods for analyzing MPs, such as gas chromatography and high-performance liquid chromatography, and explores factors affecting pyrazine content in grapes and wines.
Biosynthesis Influenced by Light and Crop Level
(Dunlevy et al., 2013) investigated how light exposure and crop level affect methoxypyrazine biosynthesis in Cabernet Sauvignon. The study found that light reduces the expression of certain genes and the concentration of methoxypyrazine precursors, suggesting that environmental factors play a significant role in determining methoxypyrazine levels in grapes.
Role of a Specific Methyltransferase in Wine Flavor
The work of (Dunlevy et al., 2013) identified a key enzyme, VvOMT3, crucial for the final step in methoxypyrazine synthesis in grape berries. This enzyme's activity is a major determinant of the production of 3-isobutyl-2-methoxypyrazine (IBMP), which significantly contributes to the herbaceous/green/vegetal sensory attributes in certain wine varieties.
Quantitative Analysis in Red Wines
A study by (Allen et al., 1994) demonstrated the quantitative analysis of methoxypyrazines in red wines using stable isotope dilution gas chromatography-mass spectrometry. This research provides insights into the concentrations of methoxypyrazines in wines and their impact on wine flavor.
Identification of Specific Olfactory Receptors
(Pelosi et al., 1982) identified a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine, which binds to cow olfactory mucosa homogenate. This receptor is believed to be involved in odor discrimination and is competitively inhibited by other bell-pepper odourants.
Sorptive Extraction Techniques for Wine Analysis
(Hjelmeland et al., 2016) compared different extraction techniques for analyzing methoxypyrazines in wine, highlighting the importance of accurate quantitation due to their significant impact on aroma quality. The study provides a comprehensive analysis of the sensitivity and resolution challenges in methoxypyrazine quantitation in wines.
Safety And Hazards
Future Directions
There is a growing awareness of people about the ingredients and the origin of their daily food. Many flavor ingredients prepared by biotechnological methods have conquered the market recently and are destined to replace the ineffective extraction from plants or animal sources . This suggests that the future research on 2-Methoxypyrazine might focus on its bio-based synthesis .
properties
IUPAC Name |
2-methoxypyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSXRWSOSLGSTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047676 | |
Record name | 2-Methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to light yellow liquid with a nutty, cocoa-like odour | |
Record name | Methoxypyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
60.00 to 61.00 °C. @ 29.00 mm Hg | |
Record name | Methoxypyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033156 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
miscible with water, organic solvents; soluble in oils, miscible at room temperature (in ethanol) | |
Record name | Methoxypyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.109-1.140 | |
Record name | Methoxypyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Methoxypyrazine | |
CAS RN |
3149-28-8 | |
Record name | 2-Methoxypyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3149-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxypyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003149288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYD35T7F4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methoxypyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033156 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.